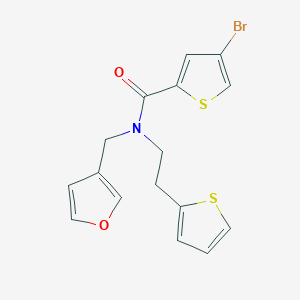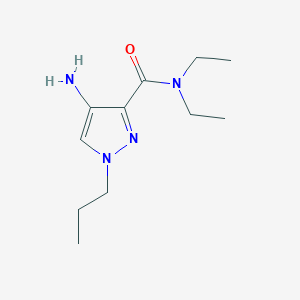
(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4,4-Difluorocyclohexyl)(2-fluorophenyl)methanone” is a chemical compound with the CAS number 1980435-63-9 .
Molecular Structure Analysis
The molecular formula of this compound is C13H13F3O and it has a molecular weight of 242.24 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 298.6±40.0 °C and its predicted density is 1.21±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Wissenschaftliche Forschungsanwendungen
Protein Conformational Studies
Acrylamide derivatives, including (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide, have been utilized in the study of protein structures. For instance, acrylamide is known as an efficient quencher of tryptophanyl fluorescence, which is highly sensitive to the exposure of tryptophan residues in proteins. This property is exploited to study protein folding, conformational changes, and interactions, providing insights into protein dynamics and function (Eftink & Ghiron, 1976).
Environmental and Material Science
In environmental and materials science, acrylamide derivatives serve as precursors in the synthesis of polymers with specific applications. For example, polyacrylamide, synthesized from acrylamide, is used extensively in water treatment processes, soil conditioning, and as a flocculant or coagulant aid. These polymers are critical in reducing water contamination, improving wastewater treatment efficiency, and enhancing agricultural productivity by stabilizing soil structure (Friedman, 2003).
Drug Delivery and Biomedical Applications
In the field of drug delivery and biomedical research, acrylamide derivatives are employed in the design of hydrogels and other polymeric materials that respond to physiological conditions. These materials can encapsulate and release therapeutic agents in a controlled manner, targeting specific sites within the body and reducing side effects. The design and synthesis of such smart materials are crucial for advancing targeted therapy and personalized medicine approaches (Convertine et al., 2004).
Chemical Synthesis and Catalysis
Acrylamide derivatives are also important in chemical synthesis and catalysis. Their reactivity and ability to form diverse chemical structures make them valuable in creating complex molecules, including pharmaceuticals and agrochemicals. For example, the electrochemical trifluoroalkylation of N-substituted acrylamides leads to the formation of fluorinated compounds, which are significant in medicinal chemistry due to their pharmacokinetic properties (Ruan et al., 2019).
Safety and Toxicology Research
Finally, the study of acrylamide's toxicological effects is essential for understanding its safety profile. Research in this area focuses on its neurotoxicity, genotoxicity, and potential carcinogenicity, informing regulatory standards and safety practices for handling and exposure. This research is critical for ensuring the safe use of acrylamide and its derivatives in industrial and laboratory settings (Smith & Oehme, 1991).
Eigenschaften
IUPAC Name |
(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-13-4-2-1-3-11(13)5-6-14(20)19-12-7-9-15(17,18)10-8-12/h1-6,12H,7-10H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMAJZTSCEJDB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C=CC2=CC=CC=C2F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)


![6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2895631.png)

![4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole](/img/structure/B2895634.png)
![4-methyl-1-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2895635.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)



![1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2895642.png)
